4-Ethoxy-3-(4-pyridyl)-3-buten-2-one

Analytical Reference Standards Pharmaceutical Impurity Profiling Quality Control

Pharmaceutical QC laboratories developing Milrinone ANDA submissions require impurity reference standards that satisfy regulatory identity confirmation. 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one (CAS 88349-61-5), designated as Milrinone Impurity 6/11, directly meets this requirement as a fully characterized reference material. • Regulatory-grade impurity standard for stability-indicating HPLC method validation & forced degradation studies • Key synthetic intermediate per EP0095152A1 for cardiotonic agent lead optimization • Available with ≥98% purity; ISO 17034-certified options with full characterization data package

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 88349-61-5
Cat. No. B155303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-3-(4-pyridyl)-3-buten-2-one
CAS88349-61-5
Synonyms(E)-4-Ethoxy-3-(pyridin-4-yl)but-3-en-2-one
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCOC=C(C1=CC=NC=C1)C(=O)C
InChIInChI=1S/C11H13NO2/c1-3-14-8-11(9(2)13)10-4-6-12-7-5-10/h4-8H,3H2,1-2H3/b11-8-
InChIKeyIATKKGJZTHMRBF-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-3-(4-pyridyl)-3-buten-2-one Overview


4-Ethoxy-3-(4-pyridyl)-3-buten-2-one (CAS 88349-61-5), also designated as (E)-4-ethoxy-3-pyridin-4-ylbut-3-en-2-one, is a specialized enaminone-type building block containing both a reactive ethoxyvinyl ketone moiety and a 4-pyridyl substituent . This compound is primarily recognized as a key intermediate in the synthesis of cardiotonically active 1,2-dihydro-6-alkyl-2-oxo-5-pyridinyl nicotinonitriles and as a characterized impurity (Impurity 6/11) of the phosphodiesterase inhibitor Milrinone [1][2]. Its defined structure and role in validated synthetic routes make it a critical reference material for analytical method development and quality control in pharmaceutical manufacturing.

4-Ethoxy-3-(4-pyridyl)-3-buten-2-one Irreplaceability


Substituting 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one with structurally similar compounds like 4-(dimethylamino)-3-(4-pyridyl)-3-buten-2-one or other enaminones is not viable in critical applications due to distinct differences in reactivity, regulatory identity, and supply-chain quality assurance. While the dimethylamino analog serves as an alternative intermediate in Milrinone synthesis [1], its different leaving group properties (dimethylamino vs. ethoxy) alter reaction kinetics and byproduct profiles, precluding direct one-to-one replacement without extensive revalidation [2]. Furthermore, for impurity profiling, this compound is specifically designated as a regulatory impurity (e.g., Milrinone Impurity 6/11) with required identity confirmation via certified reference standards; generic substitutes cannot meet pharmacopoeial or ANDA submission requirements for method validation [3]. Even among vendors, products vary significantly in purity specifications and certification status, directly impacting the reliability of analytical data.

4-Ethoxy-3-(4-pyridyl)-3-buten-2-one: Key Differentiation Evidence


Certified Purity vs. Uncertified Supplies

The compound is supplied as a certified analytical reference standard with a minimum purity of ≥98.0% as verified by HPLC or GC analysis . In contrast, other commercial sources list a lower purity of 95% or provide no specification . For impurity quantification in ANDA submissions, the higher purity and full characterization data (including NMR, MS, and structure conformity reports) are essential to ensure accurate calibration and regulatory acceptance [1].

Analytical Reference Standards Pharmaceutical Impurity Profiling Quality Control

ISO 17034 Certified Traceability

Select suppliers provide 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one as an analytical standard produced under ISO 17034 accreditation, ensuring metrological traceability and documented uncertainty [1]. In contrast, the majority of commercial sources offer the compound only as a research chemical with no certified reference material status or accompanying uncertainty budgets. This distinction is critical for laboratories operating under GLP or ISO/IEC 17025, where the use of non-certified materials for calibration can lead to data rejection during audits.

Certified Reference Material (CRM) ISO 17034 Method Validation

Regulatory Impurity Designation

4-Ethoxy-3-(4-pyridyl)-3-buten-2-one is explicitly listed and characterized as 'Milrinone Impurity 6' or 'Milrinone Impurity 11' in regulatory contexts [1]. This specific designation is tied to its CAS number 88349-61-5 and is required for accurate identification and quantification in Milrinone drug substance and product specifications. Generic 'enaminone' or 'pyridyl butenone' research chemicals, even if structurally similar, do not carry this regulatory identity and cannot be used as a direct substitute for impurity profiling in ANDA submissions.

Pharmaceutical Impurities ANDA Reference Standards

Key Intermediate in Cardiotonic Synthesis

In the patented synthesis of cardiotonically active 1,2-dihydro-6-alkyl-2-oxo-5-pyridinyl nicotinonitriles, 4-ethoxy-3-(4-pyridyl)-3-buten-2-one serves as a specific intermediate, reacting with cyanoacetamide or malonamide under basic conditions [1]. The 4-(dimethylamino) analog can also be used, but the ethoxy variant provides a different reactivity profile due to the superior leaving-group ability of ethoxide versus dimethylamide, potentially enabling milder reaction conditions or altered product distributions. While direct comparative yield data are not publicly available, the patent specifically claims both alkoxy and dialkylamino intermediates, indicating non-interchangeable roles in process optimization.

Synthetic Intermediates Cardiotonic Agents Milrinone Synthesis

4-Ethoxy-3-(4-pyridyl)-3-buten-2-one Optimal Use Cases


Milrinone Impurity 6 ANDA Quantification

For analytical method validation and routine quality control of Milrinone drug substances, a certified reference standard of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one with purity ≥98.0% and ISO 17034 traceability is essential [1]. This ensures the method's accuracy, precision, and linearity meet regulatory expectations, as non-certified materials or lower-purity standards may introduce systematic bias and lead to failed audits. The compound's specific regulatory identity as Milrinone Impurity 6/11 further mandates its use over generic alternatives [2].

Cardiotonic Agent Synthesis Reproduction

In medicinal chemistry laboratories aiming to synthesize and optimize novel cardiotonic agents, 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one serves as a key intermediate exactly as claimed in EP0095152A1 [1]. Its use allows chemists to directly replicate the disclosed synthetic conditions without the need for re-optimizing reactions involving alternative intermediates with different leaving groups, such as 4-(dimethylamino)-3-(4-pyridyl)-3-buten-2-one. This accelerates lead generation and structure-activity relationship studies by providing a reliable, literature-validated building block.

Stability-Indicating HPLC Method for Milrinone

Pharmaceutical development scientists can employ 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one as a primary impurity marker to develop and validate stability-indicating HPLC methods. The high-purity, certified reference standard ensures accurate peak identification and quantification, enabling reliable forced degradation studies and shelf-life determination. The ISO 17034 accreditation of select suppliers provides the necessary documentation for regulatory dossiers [1].

Technical Documentation Hub

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